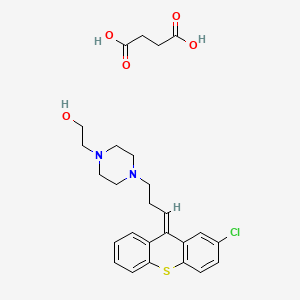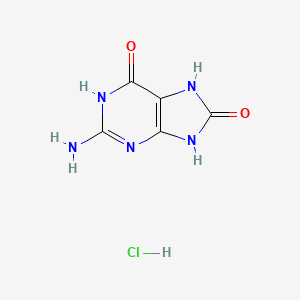
2-Amino-6,8-dihydroxypurine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6,8-dihydroxypurine Hydrochloride is produced by oxidative damage of DNA or RNA by reactive oxygen and nitrogen species, including hydroxyl radical and peroxynitrite . It serves as a measure of oxidative stress in biological systems .
Molecular Structure Analysis
The molecular weight of this compound is 203.59 . Its molecular formula is C5H5N5O2•HCl . The Infrared Spectrum and Proton NMR Spectrum conform to the structure .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in water (<1 mg/ml at 25° C), ethanol (sparingly), DMSO (sparingly), DMF (sparingly), and 2 M NaOH (1 mg/ml) .Scientific Research Applications
Oxidation and Transformation
2-Amino-6,8-dihydroxypurine hydrochloride, through its analog 2-aminopurine, is involved in oxidation processes. Bergmann, Levin, and Kwietny (1958) demonstrated that 2-aminopurine is oxidized by mammalian xanthine oxidase to form guanine, while its hydroxy derivative is oxidized at a much greater rate (Bergmann, Levin, & Kwietny, 1958).
Synthesis and Chemical Reactions
Lu Ming (2006) highlighted the significance of 2-amino-6-alkoxypurine as an important intermediate in nucleotide synthesis, providing methods for synthesizing various derivatives of this compound (Lu Ming, 2006). Similarly, Barrett (1981) studied the mutation-inducing capacity of 2-aminopurine in mammalian cells, showing its weak transforming capability (Barrett, 1981).
Biochemical Probing and Fluorescence
The fluorescence properties of 2-aminopurine, a variant of this compound, are significantly influenced by its microhydration state. Lobsiger et al. (2014) found that the fluorescence lifetime of 2-aminopurine increases dramatically when part of a hydrate cluster (Lobsiger et al., 2014).
Pharmacological Implications
Electrochemical Studies
The electrochemical oxidation of aminopurines and their hydroxy derivatives, including this compound, has been studied by Yao and Musha (1979), who noted an increased ease of oxidation with additional hydroxyl or amino groups (Yao & Musha, 1979).
Catalytic Specificity
Cao, Pauff, and Hille (2010) explored the catalytic specificity of xanthine oxidase with this compound, demonstrating its hydroxylation to form uric acid, revealing insights into enzyme selectivity (Cao, Pauff, & Hille, 2010).
Mechanism of Action
Target of Action
8-Hydroxyguanine, also known as 2-Amino-6,8-dihydroxypurine hydrochloride, primarily targets DNA and RNA . It is a major form of oxidative DNA damage produced by reactive oxygen species (ROS), which are generated by environmental agents like ionizing radiation and endogenously in cells by oxygen metabolism .
Mode of Action
8-Hydroxyguanine interacts with its targets (DNA and RNA) by causing oxidative damage . This damage is a result of the oxidation of the guanine base by ROS within a living organism . The compound is also involved in the repair of oxidized DNA by glycosylase .
Biochemical Pathways
The primary biochemical pathway affected by 8-Hydroxyguanine is the oxidative damage base excision repair pathway . This pathway is crucial in preventing cells from suffering dysfunction due to oxidative stress . The compound is also involved in the repair of oxidized DNA by glycosylase .
Pharmacokinetics
It is known that the compound is detectable in biological samples such as urine, serum, and saliva
Result of Action
This can lead to various diseases, including cancer . The compound is cleared from cells by the 8-oxog dna glycosylase 1 (ogg1)-mediated oxidative damage base excision repair pathway to prevent cells from suffering dysfunction due to oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Hydroxyguanine. For instance, ionizing radiation and many environmental chemicals generate ROS and damage DNA . Additionally, lifestyle factors such as smoking can significantly increase the levels of 8-Hydroxyguanine .
Biochemical Analysis
Biochemical Properties
8-Hydroxyguanine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is cleared from cells by the 8-oxoG DNA glycosylase 1 (OGG1)-mediated oxidative damage base excision repair pathway . This interaction helps prevent cells from suffering dysfunction due to oxidative stress .
Cellular Effects
The effects of 8-Hydroxyguanine Hydrochloride on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The increase in the 8-Hydroxyguanine Hydrochloride level in cellular DNA is supported by its immunochemical detection and enhanced repair activity .
Molecular Mechanism
The molecular mechanism of 8-Hydroxyguanine Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its formation is believed to involve OH radical addition to the C-8 position of guanine followed by oxidation of the radical adduct .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxyguanine Hydrochloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . The levels of 8-Hydroxyguanine Hydrochloride in the nucleus increase 3- to 4-fold during progression of the cell cycle and reach maximum levels in S phase compared to early G1 .
Dosage Effects in Animal Models
The effects of 8-Hydroxyguanine Hydrochloride vary with different dosages in animal models . For instance, various ROS-forming carcinogens induce increased levels of 8-Hydroxyguanine Hydrochloride in cellular DNA .
Metabolic Pathways
8-Hydroxyguanine Hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It is produced as a result of the oxidation of the guanine base by reactive oxygen species (ROS) within a living organism .
Transport and Distribution
8-Hydroxyguanine Hydrochloride is transported and distributed within cells and tissues . It is detectable in biological samples, such as urine, serum, and saliva .
Subcellular Localization
The subcellular localization of 8-Hydroxyguanine Hydrochloride affects its activity or function . It is localized both to nuclei and mitochondria . In the nuclei, it is distinctly distributed and co-localized with BrdU at replication foci and with proliferating cell nuclear antigen (PCNA) .
Properties
IUPAC Name |
2-amino-7,9-dihydro-1H-purine-6,8-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKRTEBHJIBRHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696516 |
Source


|
| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-54-1 |
Source


|
| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
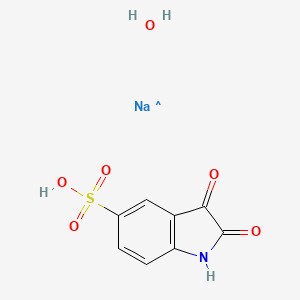

![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)
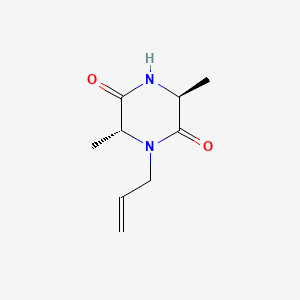
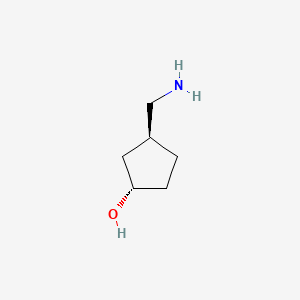

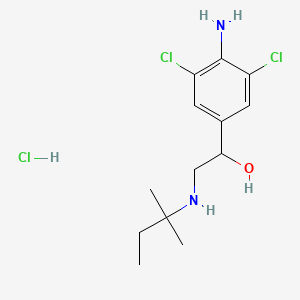
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)
